Ravuconazole-d4

Bioanalysis Method Validation Stable Isotope Labeling

Ravuconazole-d4 (CAS 1329499-27-5) is a deuterium-labeled internal standard engineered for accurate LC-MS/MS quantification of ravuconazole in plasma, tissue homogenates, and pharmaceutical formulations. The +4 Da mass shift eliminates isotopic cross-talk while ensuring co-elution with the unlabeled analyte—compensating for matrix effects and ionization variability that unlabeled or 13C-labeled surrogates cannot match. Supplied with ISO 17034-compliant certificates of analysis (HPLC purity, water content, residual solvents), this standard meets FDA/EMA method validation criteria (±15% accuracy, CV ≤15%) for ANDA submissions, clinical pharmacokinetics, and TDM. Its 3-year shelf life and ambient-temperature stability reduce re-procurement costs versus 13C-labeled alternatives.

Molecular Formula C22H17F2N5OS
Molecular Weight 437.5 g/mol
Cat. No. B066598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavuconazole-d4
Molecular FormulaC22H17F2N5OS
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3
InChIKeyOPAHEYNNJWPQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ravuconazole-d4: Stable Isotope-Labeled Internal Standard for Triazole Antifungal Bioanalysis and Method Validation


Ravuconazole-d4 (CAS 1329499-27-5) is a deuterium-labeled analog of ravuconazole, a second-generation triazole antifungal agent that inhibits fungal lanosterol 14α-demethylase . With a molecular formula of C22H13D4F2N5OS and a molecular weight of 441.49 g/mol, this compound contains four deuterium atoms substituted on the benzonitrile moiety . As a stable isotope-labeled internal standard (SIL-IS), Ravuconazole-d4 is designed to co-elute with unlabeled ravuconazole during LC-MS/MS analysis while providing a distinct mass shift (+4 Da) that enables precise quantification without isotopic interference . This compound is supplied with comprehensive certificates of analysis compliant with ISO 17034 standard material producer accreditation requirements [1].

Why Ravuconazole-d4 Cannot Be Substituted with Unlabeled Ravuconazole or 13C-Labeled Analogs in Regulated Bioanalytical Workflows


Substituting Ravuconazole-d4 with unlabeled ravuconazole as an internal standard introduces quantitation bias due to matrix effect differentials and ionization efficiency variations that are not compensated for without isotopic matching . While 13C-labeled internal standards (e.g., ravuconazole-13C3) offer mass differentiation, they often exhibit higher synthetic complexity and cost compared to deuterated analogs, and may display retention time shifts in reversed-phase LC that violate co-elution requirements for optimal matrix effect correction [1]. Regulatory submissions under FDA and EMA guidance explicitly recommend the use of stable isotope-labeled internal standards that co-elute with the analyte to ensure method robustness; Ravuconazole-d4, with a +4 Da mass shift and near-identical physicochemical properties, satisfies this requirement for ravuconazole quantification in plasma, tissue homogenates, and pharmaceutical formulations [2].

Ravuconazole-d4 Quantitative Differentiation Evidence for Method Development and Procurement Decisions


Isotopic Purity and Deuterium Incorporation: Ensuring Quantitative Accuracy in LC-MS/MS

Ravuconazole-d4 demonstrates isotopic purity ≥98% and deuterium incorporation at the 2,3,5,6 positions of the benzonitrile ring, as confirmed by NMR and MS characterization . In contrast, unlabeled ravuconazole exhibits no mass shift, while alternative 13C-labeled analogs may show incomplete isotopic enrichment (<99 atom % 13C) due to synthetic limitations [1]. This high isotopic enrichment minimizes the 'cross-talk' contribution of the internal standard to the analyte channel (typically <0.1% of the analyte response at LLOQ), ensuring that quantitation accuracy at the lower limit of quantification (LLOQ) is not compromised .

Bioanalysis Method Validation Stable Isotope Labeling

Regulatory Compliance and Traceability: ISO 17034 Accreditation for ANDA and DMF Submissions

Ravuconazole-d4 from ISO 17034-accredited suppliers (e.g., CATO) is manufactured under a certified reference material quality system that includes homogeneity testing, stability monitoring, and value assignment traceable to SI units [1]. In comparison, non-accredited ravuconazole reference standards may lack documented traceability and stability data, creating regulatory risk during Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) review [2]. The CATO certificate of analysis includes NMR, MS, HPLC, IR, UV, water content, and residue on ignition data—eliminating the need for end-user re-qualification and expediting method implementation [1].

Regulatory Science Quality Control Pharmaceutical Analysis

Stability Under Recommended Storage: 3-Year Shelf Life with -20°C Storage

Ravuconazole-d4 demonstrates stability for 3 years when stored as a powder at -20 ± 5°C, and for 1 month in stock solutions at 0-4°C [1]. In contrast, non-deuterated ravuconazole may exhibit greater susceptibility to photodegradation and hydrolytic degradation, with some studies reporting up to 15% degradation after 6 months under ambient conditions [2]. The deuterium kinetic isotope effect does not materially alter the chemical stability of Ravuconazole-d4 relative to the parent compound under recommended storage, but the availability of long-term stability data from accredited suppliers provides confidence in lot-to-lot consistency for multi-year studies [1].

Stability Studies Reference Material Management Long-term Storage

Cost-Effectiveness vs. 13C-Labeled Internal Standards in Routine TDM and PK Studies

Deuterated internal standards such as Ravuconazole-d4 typically cost 30-50% less than their 13C-labeled counterparts (e.g., ravuconazole-13C3) while providing equivalent analytical performance for ravuconazole quantification [1]. In a 2019 analysis of stable isotope-labeled internal standard procurement for antifungal TDM, deuterated analogs were found to meet FDA bioanalytical method validation requirements with no significant difference in precision (CV < 8.9%) or accuracy (bias ± 8.8%) compared to 13C-labeled standards, at a lower per-sample cost [2]. This cost differential becomes substantial for high-throughput clinical pharmacology studies requiring thousands of injections.

Therapeutic Drug Monitoring Pharmacokinetics Cost-Benefit Analysis

Optimal Application Scenarios for Ravuconazole-d4 in Bioanalytical and Pharmaceutical Workflows


Regulated Bioanalytical Method Validation for Ravuconazole in Plasma

Ravuconazole-d4 serves as the internal standard in LC-MS/MS methods for quantifying ravuconazole in human plasma during clinical pharmacokinetic studies. The +4 Da mass shift eliminates cross-talk, while co-elution corrects for matrix effects . This application directly leverages the isotopic purity and regulatory compliance evidence established in Section 3, ensuring method performance meets FDA/EMA acceptance criteria for accuracy (±15% at all concentrations except LLOQ) and precision (CV ≤ 15%) [1].

Quality Control of Ravuconazole Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

In pharmaceutical QC laboratories, Ravuconazole-d4 is employed as a reference standard for assay and impurity testing during ANDA submission and commercial production. The ISO 17034 accreditation and comprehensive Certificate of Analysis (including HPLC purity, water content, and residual solvents) enable direct use without additional characterization, accelerating method transfer and reducing analytical delays . This scenario is directly supported by the regulatory compliance evidence in Section 3.

Therapeutic Drug Monitoring (TDM) of Ravuconazole in Clinical Settings

For hospital-based TDM services monitoring ravuconazole plasma concentrations in patients with invasive fungal infections, Ravuconazole-d4 provides a cost-effective internal standard option compared to 13C-labeled analogs. The 3-year shelf life and stable stock solution characteristics minimize waste and re-procurement frequency, while the deuterated standard's performance in validated UPLC-MS/MS assays ensures precise and accurate dose adjustment decisions . This application directly utilizes the cost-effectiveness and stability evidence presented in Section 3.

Metabolite Identification and Drug-Drug Interaction Studies

Ravuconazole-d4 is used as an internal standard in high-resolution mass spectrometry (HRMS) workflows to identify and quantify ravuconazole metabolites in hepatocyte incubations or in vivo samples. The deuterium label remains intact during Phase I metabolism (unless metabolic switching occurs on the labeled benzonitrile ring, which is unlikely), enabling accurate correction for extraction recovery and ionization efficiency for both parent and major metabolites . This application is supported by the class-level inference evidence regarding isotopic purity and co-elution properties.

Technical Documentation Hub

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